molecular formula C14H16BrN3O B8777312 5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide CAS No. 860625-19-0

5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide

Cat. No.: B8777312
CAS No.: 860625-19-0
M. Wt: 322.20 g/mol
InChI Key: CSWUECOTOHLZIU-UHFFFAOYSA-N
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Description

5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide is a useful research compound. Its molecular formula is C14H16BrN3O and its molecular weight is 322.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

860625-19-0

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

5-bromo-3-piperidin-4-yl-1H-indole-7-carboxamide

InChI

InChI=1S/C14H16BrN3O/c15-9-5-10-12(8-1-3-17-4-2-8)7-18-13(10)11(6-9)14(16)19/h5-8,17-18H,1-4H2,(H2,16,19)

InChI Key

CSWUECOTOHLZIU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indol-3-yl]-1-piperidinecarboxylate (1.56 g, 3.7 mmol) in methanol (10 mL), HCl in dioxane (4M, 35.5 mL) was added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure and the resulting residue was partitioned between ethyl acetate (50 mL) and 5% of aqueous NaOH (50 mL). The aqueous layer was washed with ethyl acetate (2×50 mL) and the combined organic phases were dried with MgSO4 and concentrated under reduced pressure to give the desired product (685 mg, 58%), which was used in the next step without further purification.
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Synthesis routes and methods II

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NC(=O)c1cc(Br)cc2c(C3=CCNCC3)c[nH]c12
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Synthesis routes and methods III

Procedure details

Sodium borohydride (2.0 eq, 0.212 wt) was suspended in dry THF (10 vol) with stirring at 10-15° C. under nitrogen. Glacial acetic acid (2.0 eq, 0.321 vol) was then added dropwise over at least 15 mins at 10-25° C. at such a rate as to control effervescence (small exotherm, evolves hydrogen). Once the addition was complete, the resultant suspension was stirred for at least 15 mins under a flow of nitrogen until all visible effervescence has ceased. 5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride (which may be prepared, for example, by following the method outlined for Intermediate 8) (1 wt) was then added as a solid. The resultant suspension was then stirred at 20-25° C. under nitrogen for 3.5-4.5 hrs with HPLC monitoring. The batch was then cooled to 0-4° C. Hydrochloric acid (36% w/v, 0.90 vol) was then added in a dropwise manner over at least 30 mins maintaining the internal temperature at 0-4° C. throughout (exothermic, evolves hydrogen). The resultant slurry was stirred at 0-4° C. for 2 hrs, warmed to 20-25° C. and stirred for a further 2 hrs before recooling to 0-4° C. Water (8 vol) was then added slowly over at least 15 mins maintaining the internal temperature at 0-10° C. throughout (exothermic, evolves hydrogen). The resultant acidic solution was then stirred for at least 1 hr. A solution of aqueous sodium hydroxide (40% w/v, ca 2.5 vols) was added in a dropwise manner to neutralize to pH>12, maintaining the temperature at 0-15° C. throughout1. The resultant biphase was settled and separated. The aqueous was back-extracted with ethyl acetate (4 vols) and then discarded. The combined organics are washed with saturated brine (2×2 vols) before being concentrated in vacuo to ca 4 vols2. Ethyl acetate (8 vols) was added, and the batch was reconcentrated in vacuo to ca 4 vols. The resultant slurry was cooled to 0-5° C. and stirred for at least 30 mins. Solids are then collected by vacuum filtration and washed with ethyl acetate (2×1 vol). Dried in vacuo at 40-45° C. to constant weight.
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